molecular formula C11H14INZn B6333747 2-[(1-Pyrrolidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran CAS No. 1142273-97-9

2-[(1-Pyrrolidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran

Cat. No.: B6333747
CAS No.: 1142273-97-9
M. Wt: 352.5 g/mol
InChI Key: KASYUTOIYYNQHA-UHFFFAOYSA-M
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Description

2-[(1-Pyrrolidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran is an organozinc compound used in organic synthesis. It is a solution of 2-[(1-Pyrrolidino)methyl]phenylzinc iodide in tetrahydrofuran, a common solvent. This compound is known for its reactivity and is often used in cross-coupling reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Pyrrolidino)methyl]phenylzinc iodide typically involves the reaction of 2-[(1-Pyrrolidino)methyl]phenyl iodide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2-[(1-Pyrrolidino)methyl]phenyl iodide+Zn2-[(1-Pyrrolidino)methyl]phenylzinc iodide\text{2-[(1-Pyrrolidino)methyl]phenyl iodide} + \text{Zn} \rightarrow \text{2-[(1-Pyrrolidino)methyl]phenylzinc iodide} 2-[(1-Pyrrolidino)methyl]phenyl iodide+Zn→2-[(1-Pyrrolidino)methyl]phenylzinc iodide

Industrial Production Methods

In an industrial setting, the production of 2-[(1-Pyrrolidino)methyl]phenylzinc iodide involves large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process includes the purification of the final product through techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Pyrrolidino)methyl]phenylzinc iodide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: It can be reduced to form hydrocarbons.

    Substitution: It participates in nucleophilic substitution reactions, replacing halides or other leaving groups.

    Cross-Coupling: It is widely used in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Typical reagents include alkyl halides or aryl halides.

    Cross-Coupling: Catalysts like palladium or nickel are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in cross-coupling reactions, the major products are usually biaryl compounds or other complex organic molecules.

Scientific Research Applications

2-[(1-Pyrrolidino)methyl]phenylzinc iodide has several applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: It can be used to modify biological molecules for research purposes.

    Industry: It is used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(1-Pyrrolidino)methyl]phenylzinc iodide exerts its effects involves the formation of reactive intermediates that can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction being carried out. For example, in cross-coupling reactions, the compound forms a complex with a palladium catalyst, which then facilitates the formation of a carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-Pyrrolidino)methyl]phenylmagnesium bromide
  • 2-[(1-Pyrrolidino)methyl]phenylboronic acid
  • 2-[(1-Pyrrolidino)methyl]phenylstannane

Uniqueness

Compared to similar compounds, 2-[(1-Pyrrolidino)methyl]phenylzinc iodide offers unique reactivity and selectivity in cross-coupling reactions. Its use in tetrahydrofuran as a solvent provides additional stability and solubility, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

iodozinc(1+);1-(phenylmethyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N.HI.Zn/c1-2-6-11(7-3-1)10-12-8-4-5-9-12;;/h1-3,6H,4-5,8-10H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASYUTOIYYNQHA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=[C-]2.[Zn+]I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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